1,1-Dibromo-2,2-dichloroethene
Overview
Description
1,1-Dibromo-2,2-dichloroethene is an organohalogen compound with the molecular formula C2H2Br2Cl2 It is a derivative of ethene, where two hydrogen atoms are replaced by bromine atoms and two by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2,2-dichloroethene can be synthesized through the halogenation of ethene. The process involves the addition of bromine and chlorine to ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2,2-dichloroethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines. These reactions are typically carried out in polar solvents at moderate temperatures.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions. These reactions are often conducted at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various substituted ethene derivatives.
Elimination Reactions: Products include alkenes such as 1,2-dichloroethene.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dibromo-2,2-dichloroethene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other organohalogen compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying halogenated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2,2-dichloroethene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of bromine and chlorine atoms, which can participate in electron transfer and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-1,1-dichloroethane
- 1,1-Dibromo-2-chloroethane
- 1,2-Dibromo-2,2-dichloroethane
Uniqueness
1,1-Dibromo-2,2-dichloroethene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1,1-dibromo-2,2-dichloroethene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2Cl2/c3-1(4)2(5)6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIZRKBFFQIMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537471 | |
Record name | 1,1-Dibromo-2,2-dichloroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116604-05-8, 94808-55-6 | |
Record name | 1,1-Dibromo-2,2-dichloroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116604058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dibromo-2,2-dichloroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIBROMO-2,2-DICHLOROETHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS6PAR9SAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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